molecular formula C10H8BrNO B3395147 5-(4-(Bromomethyl)phenyl)isoxazole CAS No. 169547-50-6

5-(4-(Bromomethyl)phenyl)isoxazole

Cat. No.: B3395147
CAS No.: 169547-50-6
M. Wt: 238.08 g/mol
InChI Key: GZYMLORLBCJEEJ-UHFFFAOYSA-N
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Description

5-(4-(Bromomethyl)phenyl)isoxazole: is a chemical compound characterized by a bromomethyl group attached to the phenyl ring of an isoxazole structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and hydroxylamine.

  • Reaction Steps: The aldehyde group is first converted to an oxime, which is then cyclized to form the isoxazole ring.

  • Conditions: The cyclization step is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.

  • Reduction: The isoxazole ring can undergo reduction to form a corresponding amine.

  • Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 4-(Bromomethyl)benzoic acid.

  • Reduction: 5-(4-(Aminomethyl)phenyl)isoxazole.

  • Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the formation of covalent bonds or non-covalent interactions with the target molecules.

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the isoxazole ring.

  • 5-(4-(Aminomethyl)phenyl)isoxazole: Reduced form of the compound with an amine group.

This comprehensive overview highlights the significance of 5-(4-(Bromomethyl)phenyl)isoxazole in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

5-[4-(bromomethyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYMLORLBCJEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Bisbenzoyl peroxide (560 mg, 0.232 mmol) is added to a solution of 2.17 g (13.65 mmol) of 5-(4-methyl-phenyl)-isoxazole (Lin, Y. -i.; Lang, Jr., S. A. J. Org. Chem. 1980, 45, 4857) and N-bromosuccinimide (2.43 g, 13.65 mmol) in 64 mL of CCl4, and the reaction mixture is heated at reflux overnight. The reaction mixture is then concentrated in vacuo, and the product is purified by chromatography on silica gel (20% EtOAC/hexane, Rf=0.6) to yield 5-(4-bromomethyl-phenyl)-isoxazole. 1H NMR (250 MHz., CDCl3) δ 8.30 (d, 1H), 7.73 (d, 2H), 7.45 (d, 2H), 6.51 (d, 1H), 4.50 (s, 2H).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-(4-methylphenyl)-isoxazole (17 g) and N-bromosuccinimide (19 g) in tetrachloromethane (500 ml) under nitrogen, bisbenzoyl peroxide (0.43 g) is added, and the mixture heated on reflux over night. The solvent is evaporated, and the residue purified by flash chromatography (silica gel, hexane/ethyl acetate 4:1) to give pure 5-(4- bromomethylphenyl)-isoxazole.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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